Bopindolol

概要

説明

Bopindolol is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used in the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation . It works by non-selectively blocking beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure .

準備方法

合成経路と反応条件: ボピンドロールの合成には、いくつかのステップが含まれます。

- 4-ヒドロキシ-2-メチルインドールとエピクロロヒドリンを、アルカリの存在下で反応させると、2-メチル-4-(オキシラン-2-イルメトキシ)-1H-インドールが生成されます。

- この中間体にtert-ブチルアミンを付加すると、4-(2-ヒドロキシ-3-tert-ブチルアミノプロポキシ)-2-メチルインドールが得られます。

- 最後に、ヘキサメチルリン酸トリアミドの存在下で安息香酸無水物とエステル化して、ボピンドロールの合成が完了します .

工業的生産方法: ボピンドロールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を保証するために、反応条件を注意深く制御することが含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術は、精製と品質管理に使用されます .

化学反応の分析

Metabolic Activation via Ester Hydrolysis

Bopindolol acts as a prodrug, requiring hydrolysis of its ester bond to release the active metabolite 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole (structurally similar to pindolol) . This reaction is catalyzed by esterases in vivo:

-

Key Evidence : The metabolite exhibits beta-blocking activity, confirming the necessity of ester cleavage for pharmacological effects .

Degradation via Peroxidation

Under oxidative conditions with Co(II) ions, this compound undergoes peroxidation, generating reactive oxygen species (ROS) :

-

Singlet Oxygen (1O2^1\text{O}_21O2) Formation :

Detected via spectrophotometric bleaching of p-nitrosodimethylaniline (RNO) at 440 nm . -

Hydroxyl Radical (⋅OH\cdot \text{OH}⋅OH) Generation :

Identified using electron spin resonance (ESR) with 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) as a spin trap .

Table 2: ROS Generation During Peroxidation

| Condition | Detected Species | Method | Reference |

|---|---|---|---|

| Co(II) ions, Peroxidation | , | ESR, Spectrophotometry |

Radical Scavenging Activity

This compound demonstrates dose-dependent scavenging of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) :

-

DPPH Trapping Efficiency :

The indole moiety in this compound donates hydrogen atoms to neutralize radicals, as shown by ESR spectroscopy .

Table 3: Radical Scavenging Comparison

| Compound | DPPH Scavenging (1 mM) | Mechanism |

|---|---|---|

| This compound | 60% | Hydrogen donation from indole |

| 18-502 | 40% | Partial hydrogen donation |

| Propranolol | 0% | No reactive groups |

Interaction with Reactive Oxygen Species

This compound inhibits enzyme-catalyzed lipid peroxidation in liver microsomes by reducing superoxide anion () and hydrogen peroxide () production . This involves:

科学的研究の応用

Pharmacological Profile

Bopindolol exhibits unique properties that make it effective in various clinical settings:

- Beta-Adrenoceptor Antagonism : It blocks both beta-1 and beta-2 adrenergic receptors, inhibiting the effects of catecholamines like epinephrine and norepinephrine, which leads to decreased heart rate and blood pressure .

- Partial Agonist Activity : Unlike traditional beta-blockers, this compound has intrinsic sympathomimetic activity, allowing it to stabilize heart function without causing excessive bradycardia or hypotension .

Clinical Applications

-

Hypertension Management

- This compound is indicated for treating hypertension. Studies have shown that it lowers blood pressure more effectively during the day compared to nighttime, with significant reductions observed in systolic and diastolic blood pressure .

- A trial reported that doses of this compound (0.5 to 4 mg) maintained antihypertensive effects for over 24 hours after administration, demonstrating its long duration of action .

-

Cardiac Conditions

- It has been used in managing ventricular tachycardias and atrial fibrillation due to its ability to reduce heart rate and improve cardiac output .

- This compound has shown efficacy in reducing exercise-induced tachycardia, with a notable reduction in heart rate observed within 2 to 3 hours after administration at doses as low as 2 mg .

- Other Indications

Pharmacokinetics

- Absorption and Metabolism : this compound is rapidly metabolized into an active form. The pharmacokinetic profile indicates that its effects can last beyond 24 hours post-administration, which is beneficial for patient compliance in chronic conditions .

- Dosing Regimen : Clinical trials have demonstrated that once-daily dosing can achieve sustained therapeutic effects without significant adverse events .

Case Study 1: Hypertensive Patient Management

A study involving hypertensive patients showed that administration of this compound resulted in a mean arterial pressure reduction of approximately 12% within 24 hours. The study highlighted the drug's effectiveness in maintaining stable blood pressure levels over extended periods without significant side effects .

Case Study 2: Exercise-Induced Tachycardia

In a controlled trial with healthy volunteers, this compound significantly reduced heart rates during exercise tests. Participants taking a single dose of 4 mg experienced a near-maximal reduction in exercise-induced tachycardia within 1 hour, underscoring its rapid onset of action and efficacy in managing exercise-related cardiac responses .

Comparative Efficacy

| Drug | Indication | Dosage Range | Duration of Action | Key Findings |

|---|---|---|---|---|

| This compound | Hypertension | 0.5 - 4 mg | >24 hours | Effective in reducing BP throughout the day |

| Propranolol | Hypertension | Varies | ~24 hours | Similar efficacy but less selective |

| Metoprolol | Hypertension | Varies | ~24 hours | More selective for beta-1 receptors |

作用機序

ボピンドロールは、心臓のβ1アドレナリン作動性受容体を非選択的に遮断することによって効果を発揮します。 この阻害は、エピネフリンとノルエピネフリンの効果を減少し、心拍数と血圧の低下につながります 。 さらに、ボピンドロールは、糸球体傍装置のβ2受容体に結合することにより、レニンの産生を阻害し、その結果、アンジオテンシンIIとアルドステロンの産生を減少させます .

類似化合物:

ピンドロール: ボピンドロールの活性代謝物であり、非選択的なβアドレナリン作動性拮抗薬でもあります.

プロプラノロール: 同様の適応症に使用される別の非選択的なβ遮断薬.

アテノロール: 呼吸器系への副作用が少ない、選択的なβ1アドレナリン作動性拮抗薬.

ボピンドロールの独自性: ボピンドロールは、プロドラッグであるために独特であり、活性代謝物であるピンドロールの持続的な放出と長期的な作用を可能にします 。 この特性により、高血圧や不整脈などの慢性疾患の管理に特に効果的です .

類似化合物との比較

Pindolol: The active metabolite of bopindolol, also a non-selective beta-adrenergic antagonist.

Propranolol: Another non-selective beta-blocker used for similar indications.

Atenolol: A selective beta-1 adrenergic antagonist with fewer side effects on the respiratory system.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for sustained release and prolonged action of its active metabolite, pindolol . This characteristic makes it particularly effective in managing chronic conditions like hypertension and arrhythmias .

生物活性

Bopindolol, a non-selective beta-adrenergic antagonist, is primarily recognized for its role in managing cardiovascular conditions. It is a prodrug of pindolol, which exhibits intrinsic sympathomimetic activity (ISA) and interacts with multiple adrenergic receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and clinical implications.

This compound functions by blocking beta-1 and beta-2 adrenergic receptors, which are crucial for mediating the effects of catecholamines like epinephrine and norepinephrine. This blockade results in decreased heart rate and blood pressure. Additionally, this compound inhibits renin secretion by binding to beta-2 receptors in the juxtaglomerular apparatus, leading to reduced production of angiotensin II and aldosterone, which are responsible for vasoconstriction and fluid retention .

Key Actions:

- Beta-1 Adrenergic Receptor Antagonism: Reduces cardiac output and heart rate.

- Beta-2 Adrenergic Receptor Interaction: Inhibits renin secretion.

- Partial Agonist Activity: Provides some sympathomimetic effects without full activation of the receptor.

Pharmacological Properties

This compound's pharmacological profile includes:

- Non-selectivity for Beta Receptors: It acts on both beta-1 and beta-2 receptors with low affinity for beta-3 receptors .

- Intrinsic Sympathomimetic Activity: This property allows it to stabilize heart function without causing excessive bradycardia or hypotension.

- Membrane Stabilizing Effects: Although it does not exhibit significant anesthetic-like activity, it may influence membrane dynamics .

Case Study 1: Long-term Efficacy

In a clinical trial involving healthy volunteers, this compound demonstrated sustained beta-blockade even after 24 hours post-administration. Dosages of 4 mg and 10 mg resulted in significant reductions in mean arterial pressure and heart rate, confirming its long duration of action .

Case Study 2: Binding Site Identification

A study utilizing molecular modeling techniques identified specific binding sites for this compound on the beta-adrenergic receptors. The interaction was primarily between functional groups of this compound and specific amino acids within the receptor structure, suggesting a complex mechanism that contributes to its pharmacological effects .

Comparative Data Table

| Property | This compound |

|---|---|

| Type | Non-selective beta-blocker |

| Mechanism | Beta-1 and Beta-2 receptor antagonist |

| Intrinsic Sympathomimetic Activity | Yes |

| Affinity for Beta-3 | Low |

| Duration of Action | Long-lasting |

| Clinical Uses | Hypertension, anxiety disorders |

Research Findings

Recent studies have highlighted this compound's potential benefits beyond traditional beta-blockade:

特性

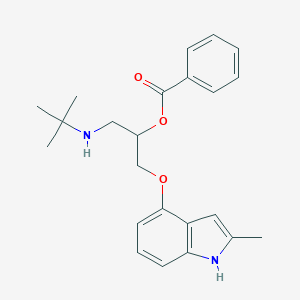

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022684 | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62658-63-3, 69010-88-4 | |

| Record name | Bopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152–153 [malonate salt], 152 - 153 °C | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bopindolol is a β-adrenoceptor antagonist, meaning it binds to β-adrenoceptors and blocks the binding of endogenous agonists like adrenaline and noradrenaline. [, , ] This blockade inhibits the activation of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] The downstream effects of this mechanism include a decrease in heart rate, reduced myocardial contractility, and a decrease in blood pressure. [, , , , ]

ANone:

- Molecular Formula: C26H32N2O5 []

- Molecular Weight: 452.5 g/mol []

- Spectroscopic Data: While the provided research doesn't go into detail on specific spectroscopic data, it's worth noting that techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the structure of organic compounds like this compound. []

ANone: The provided research primarily focuses on this compound's pharmacological properties. Information on material compatibility, stability outside biological systems, and non-medical applications is not discussed.

ANone: this compound is primarily investigated for its therapeutic properties as a β-blocker. The provided research does not indicate any inherent catalytic properties or applications outside its pharmacological role.

A: While the provided research doesn't mention specific computational studies, it highlights the use of Schild plots to determine pKB values, indicating the application of pharmacological modeling to understand this compound's interaction with β-adrenoceptors. []

A: Research indicates that this compound's long duration of action is likely due to the activity of its two metabolites, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) and 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxylindole). [, ] The presence of specific structural features like the indole ring and the tert-butylamino group are likely crucial for its β-blocking activity. [, ] Additionally, its lipophilicity, higher than some other β-blockers, contributes to its slow dissociation from β-adrenoceptors and prolonged action. [, ]

ANone:

- Absorption: this compound is well-absorbed after oral administration. [, ]

- Metabolism: this compound is a prodrug metabolized into its active form. [, ]

- In vivo activity and efficacy: this compound effectively lowers blood pressure and heart rate in hypertensive patients. [, , , , , ] Its long duration of action allows for once-daily dosing. [, ] Some research suggests it may have a more favorable effect on plasma lipids compared to other β-blockers. [, ]

ANone:

- Cell-based assays: Research demonstrates this compound's ability to reduce β-adrenoceptor density in human mononuclear leukocytes and S49 murine lymphoma cells in vitro. [, ]

- Animal models: Studies in spontaneously hypertensive rats (SHR) demonstrate this compound's effectiveness in lowering blood pressure, reducing heart rate, and potentially offering protective effects against cardiac hypertrophy and fibrosis. [, , ]

- Clinical trials: Multiple clinical trials confirm this compound's efficacy in lowering blood pressure in hypertensive patients, both as monotherapy and in combination with diuretics. [, , , , , , , , , , ] Studies also show its effectiveness in treating angina pectoris by improving exercise tolerance and reducing the frequency of anginal attacks. [, , ]

ANone: The provided research primarily focuses on the pharmacological properties and clinical efficacy of this compound. It doesn't delve into specific mechanisms of resistance or cross-resistance.

ANone: The provided research focuses on the systemic effects of this compound and does not discuss specific drug delivery and targeting strategies.

A: While not explicitly detailed, the research implies the use of standard analytical techniques like high-performance liquid chromatography (HPLC) for measuring this compound and its metabolites in biological samples. [] Radioligand binding assays using radiolabeled ligands like [3H]CGP12177 and [125I]iodocyanopindolol are employed to study its interaction with β-adrenoceptors. [, , , ]

ANone: The provided research focuses on the clinical pharmacology of this compound and doesn't provide information on its environmental impact or degradation pathways.

A: While the research mentions this compound's good oral bioavailability, it doesn't offer specific details on its dissolution rate or solubility in different media. []

ANone: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties and does not offer information on its immunogenicity or potential to induce immunological responses.

ANone: The provided research does not discuss specific drug-transporter interactions associated with this compound.

ANone: The provided research does not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: While the research doesn't explicitly address biodegradability, it extensively discusses the metabolism and elimination of this compound, indicating its breakdown within biological systems. [] Information on its biocompatibility beyond its intended pharmacological targets is limited.

A: Yes, several other β-blockers are available, each with its own pharmacological profile and clinical indications. Some commonly used alternatives include Atenolol, Metoprolol, and Propranolol. [, , , , , , , , , ] The choice of the most appropriate β-blocker depends on individual patient factors and therapeutic goals.

ANone: Key research infrastructure and resources include:

- Animal models: Spontaneously hypertensive rats (SHR) are valuable for studying hypertension and evaluating the efficacy of antihypertensive drugs like this compound. [, , ]

- Cell lines: Human mononuclear leukocytes and S49 murine lymphoma cells are used to investigate the in vitro effects of this compound on β-adrenoceptors. [, ]

- Analytical techniques: HPLC, radioligand binding assays, and potentially other analytical methods are crucial for characterizing, quantifying, and studying the interaction of this compound with its target. [, , , , ]

ANone: The provided research highlights the development of this compound as a new, long-acting β-blocker with a unique pharmacological profile. Key milestones include:

- Discovery and initial characterization: this compound's potent and long-lasting β-blocking activity, along with its mild intrinsic sympathomimetic activity, were established in early pharmacological studies. [, , ]

- Clinical trials demonstrating efficacy: Numerous clinical trials confirmed this compound's effectiveness in lowering blood pressure in hypertensive patients, establishing its role as a valuable therapeutic option. [, , , , , , , , , , ]

- Understanding its unique mechanism of action: Research elucidated this compound's slow dissociation from β-adrenoceptors as a key factor contributing to its prolonged duration of action. [, ]

ANone: this compound research exemplifies cross-disciplinary collaboration between:

- Pharmacology and medicinal chemistry: Understanding this compound's structure-activity relationship is crucial for optimizing its pharmacological properties and potentially developing new β-blockers with improved therapeutic profiles. [, , ]

- Clinical pharmacology and cardiology: Translating this compound's pharmacological properties into effective clinical treatments for hypertension and angina pectoris requires close collaboration between these disciplines. [, , , , , , , , , , ]

- Analytical chemistry and pharmacology: Developing and validating accurate and sensitive analytical methods is essential for studying this compound's pharmacokinetics, metabolism, and interaction with its target. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。